An In-depth Technical Guide to the Physicochemical Characterization of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Characterization of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: The Critical Role of Physicochemical Properties in Drug Discovery
Compound Identification and Core Properties
The initial step in any physicochemical assessment is the unambiguous identification of the molecule . The structure of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid is presented below.
Molecular Structure:
Table 1: Core Molecular Identifiers for 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁FO₃ | Calculated |
| Molecular Weight | 246.24 g/mol | Calculated[6] |
| CAS Number | Not definitively available in public databases. It is crucial to verify the CAS number from the supplier or through analytical characterization. | - |
Experimental Determination of Key Physicochemical Parameters
This section outlines the experimental protocols for determining the fundamental physicochemical properties of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. The causality behind the choice of each experimental approach is explained to provide a deeper understanding of the principles at play.
Melting Point: A Primary Indicator of Purity and Stability
The melting point is a critical physical constant that provides a preliminary indication of a compound's purity.[7] A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.[6]
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Rapid Preliminary Measurement: A rapid heating rate (10-20°C/min) is initially employed to determine an approximate melting range.
-
Accurate Measurement: A fresh sample is prepared, and the temperature is raised to approximately 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C/min to allow for thermal equilibrium.
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal melts (completion) are recorded as the melting range.[8]
Table 2: Melting Point Data
| Parameter | Value (°C) |
| Melting Range | To be experimentally determined |
Solubility: A Gatekeeper for Bioavailability
Aqueous solubility is a paramount property for orally administered drugs, as a compound must dissolve in the gastrointestinal fluids to be absorbed.[9][10] The solubility of an ionizable compound like a carboxylic acid is highly dependent on the pH of the medium.
Experimental Protocol: Equilibrium Shake-Flask Solubility (as per USP <1236>)
-
System Preparation: An excess amount of solid 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 9).[11]
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (typically 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
-
Sample Processing: The resulting suspensions are filtered through a 0.45 µm filter to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in mg/mL or µg/mL at each pH.
Table 3: Aqueous Solubility Profile
| pH | Solubility (µg/mL) |
| 2.0 | To be experimentally determined |
| 4.0 | To be experimentally determined |
| 6.0 | To be experimentally determined |
| 7.4 | To be experimentally determined |
| 9.0 | To be experimentally determined |
Ionization Constant (pKa): The Determinant of Charge State
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a carboxylic acid, the pKa dictates the extent of its negative charge at a given physiological pH, which in turn influences its solubility, permeability, and target binding.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: A known concentration of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (e.g., 1 mM) is dissolved in a co-solvent/water mixture if aqueous solubility is low.[12][13] The ionic strength of the solution is kept constant with an electrolyte like KCl.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH electrode after each addition of the titrant.[13]
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.[13]
Table 4: Ionization Constant
| Parameter | Value |
| pKa | To be experimentally determined |
Workflow for pKa Determination by Potentiometric Titration
Caption: FT-IR analysis workflow.
Mass Spectrometry
Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, which can further confirm its structure.
Experimental Protocol: Direct Infusion Electrospray Ionization (ESI)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The solution is directly infused into the mass spectrometer's ESI source. [5][14][15][16]3. Data Acquisition: The mass spectrum is acquired in both positive and negative ion modes.
-
Data Analysis: The molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified to confirm the molecular weight.
Table 8: Expected Mass Spectrometry Data
| Ion Mode | Expected m/z |
| Positive ([M+H]⁺) | ~247.07 |
| Negative ([M-H]⁻) | ~245.06 |
Conclusion and Forward Outlook
The comprehensive physicochemical characterization of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, as outlined in this guide, is a prerequisite for its advancement in any drug discovery program. The methodologies described herein represent standard, validated approaches that will yield reliable and reproducible data. This data will, in turn, enable researchers to build structure-activity relationships, predict in vivo behavior, and make informed decisions in the iterative process of drug design and development. While the specific values for this compound await experimental determination, the framework provided empowers scientists to undertake this critical analysis with a solid understanding of the principles and practices involved.
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